molecular formula C14H20N2O3 B2932460 N1-(4-methoxyphenyl)-N2-pentyloxalamide CAS No. 861226-07-5

N1-(4-methoxyphenyl)-N2-pentyloxalamide

Cat. No.: B2932460
CAS No.: 861226-07-5
M. Wt: 264.325
InChI Key: YZLOAKPIHTVUKW-UHFFFAOYSA-N
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Description

N1-(4-methoxyphenyl)-N2-pentyloxalamide is an organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a methoxyphenyl group and a pentyloxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methoxyphenyl)-N2-pentyloxalamide typically involves the reaction of 4-methoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with pentylamine to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N1-(4-methoxyphenyl)-N2-pentyloxalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N1-(4-methoxyphenyl)-N2-pentyloxalamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-methoxyphenyl)-N2-ethyl oxalamide
  • N1-(4-methoxyphenyl)-N2-butyl oxalamide
  • N1-(4-methoxyphenyl)-N2-hexyl oxalamide

Uniqueness

N1-(4-methoxyphenyl)-N2-pentyloxalamide is unique due to its specific pentyloxalamide moiety, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different solubility, reactivity, and biological activity, making it a valuable compound for targeted applications .

Properties

IUPAC Name

N'-(4-methoxyphenyl)-N-pentyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-3-4-5-10-15-13(17)14(18)16-11-6-8-12(19-2)9-7-11/h6-9H,3-5,10H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLOAKPIHTVUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C(=O)NC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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